molecular formula C13H9N3O4 B2951970 N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide CAS No. 919759-42-5

N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide

Cat. No.: B2951970
CAS No.: 919759-42-5
M. Wt: 271.232
InChI Key: IORZTNDSCTVIRB-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of the isoxazole ring adds to its chemical diversity and potential biological activities .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with various targets in the body.

Mode of Action

It’s known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound affects multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that this compound induces a variety of molecular and cellular effects.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases to adjust the pH of the reaction mixture .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and polymer additives

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide is unique due to the presence of both the isoindoline and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in various fields .

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4/c1-16-12(18)8-3-2-7(6-9(8)13(16)19)15-11(17)10-4-5-14-20-10/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORZTNDSCTVIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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